Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate
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Overview
Description
Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzothieno-pyrimidine core, followed by the introduction of the butyl and propanoate groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary, but they generally require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels would be essential to maintain consistency and efficiency. Additionally, purification processes such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative
Scientific Research Applications
Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate
Uniqueness
Butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is unique due to its specific functional groups and the benzothieno-pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
370847-62-4 |
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Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5g/mol |
IUPAC Name |
butyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-8-23-18(22)12(3)20-10-19-16-15(17(20)21)13-7-6-11(2)9-14(13)24-16/h10-12H,4-9H2,1-3H3 |
InChI Key |
RQNHMHZSYQGMOG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C |
Canonical SMILES |
CCCCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C |
Origin of Product |
United States |
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